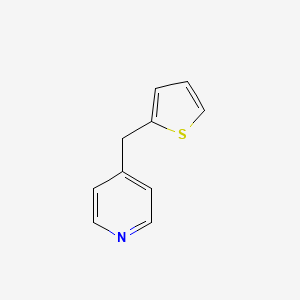

4-(Thiophen-2-ylmethyl)pyridine

Description

Properties

Molecular Formula |

C10H9NS |

|---|---|

Molecular Weight |

175.25 g/mol |

IUPAC Name |

4-(thiophen-2-ylmethyl)pyridine |

InChI |

InChI=1S/C10H9NS/c1-2-10(12-7-1)8-9-3-5-11-6-4-9/h1-7H,8H2 |

InChI Key |

VPIPCTYBGGKPAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=NC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

4-(Thiophen-2-ylmethyl)pyridine serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its functional groups allow for various chemical transformations, making it a valuable precursor in organic synthesis.

Reactivity and Derivatives

The compound can undergo several reactions, including nucleophilic substitutions and coupling reactions, leading to the formation of diverse derivatives with tailored properties. This reactivity is crucial for developing new materials and pharmaceuticals.

Biological Applications

Antimicrobial Activity

Research has demonstrated that 4-(Thiophen-2-ylmethyl)pyridine exhibits notable antimicrobial properties. Studies indicate that it disrupts bacterial cell membranes, showing efficacy against multi-drug resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

In vitro studies have shown that this compound can inhibit cancer cell proliferation. For instance, it has been found to induce apoptosis in various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cancer cell survival.

Medical Applications

Drug Development

4-(Thiophen-2-ylmethyl)pyridine is being explored as a potential precursor for drug development targeting specific biological pathways. Its ability to modulate enzyme activity makes it a candidate for designing molecules that can interact with biological targets effectively .

Molecular Docking Studies

Molecular docking studies have been employed to understand how this compound interacts with various biological targets, providing insights into its potential as a therapeutic agent. These studies help predict the binding affinity and specificity towards receptors involved in disease mechanisms .

Industry Applications

Organic Semiconductors

The compound's electronic properties make it suitable for applications in organic electronics. It is being investigated for use in organic semiconductors, which are essential for developing flexible electronic devices and photovoltaic cells.

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of 4-(Thiophen-2-ylmethyl)pyridine against multi-drug resistant strains of E. coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, showcasing its potential as an alternative therapeutic agent.

Cancer Cell Line Studies

In controlled laboratory settings, treatment with varying concentrations of 4-(Thiophen-2-ylmethyl)pyridine resulted in a dose-dependent decrease in viability among human breast cancer cells (MCF7). The compound was shown to activate apoptotic pathways, further supporting its role in cancer therapy .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyridine ring undergoes electrophilic substitution at specific positions due to its electron-deficient nature. Thiophene’s electron-rich sulfur atom directs substitution at the α-positions (C3/C5) of the thiophene ring.

Key Reactions

-

Nitration : Reaction with nitric acid/sulfuric acid introduces nitro groups predominantly at the pyridine C3 position and thiophene C5 position .

-

Sulfonation : Fuming sulfuric acid targets the thiophene ring, forming sulfonated derivatives.

-

Halogenation : Chlorine or bromine in acetic acid substitutes at thiophene C3 and pyridine C2 positions .

Table 1: Substitution Reactivity of 4-(Thiophen-2-ylmethyl)pyridine

Oxidation and Reduction

The methylene bridge and sulfur atom in thiophene are reactive sites for redox transformations.

Oxidation

-

Thiophene Sulfur : Oxidation with hydrogen peroxide or mCPBA yields sulfoxide or sulfone derivatives.

-

Pyridine Ring : Rarely oxidized under standard conditions due to aromatic stability.

Reduction

-

Catalytic Hydrogenation : Reduces the thiophene ring to a tetrahydrothiophene derivative without affecting the pyridine ring.

-

LiAlH₄ : Reduces sulfoxide intermediates back to thiols.

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused heterocycles, critical in medicinal chemistry:

Example Reaction

Reaction with malononitrile and ammonium acetate under high-pressure Q-tube conditions yields thiochromeno[4,3-b]pyridine derivatives :

Table 2: Cyclization Products and Yields

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Malononitrile | Q-tube, 170°C, 45 min | Thiochromeno[4,3-b]pyridine | 91 | |

| Ethyl cyanoacetate | Reflux, AcOH | Pyrido[2,3-d]pyrimidine | 82 |

Biological Activity and Target Interactions

Derivatives exhibit dual EGFR/VEGFR-2 inhibition, with IC₅₀ values in the nanomolar range :

Table 3: Biological Activity of Key Derivatives

| Derivative | EGFR IC₅₀ (μM) | VEGFR-2 IC₅₀ (μM) | HepG-2 IC₅₀ (μM) |

|---|---|---|---|

| 4-(Thiophen-2-ylmethyl)pyridine-2-carboxamide | 0.161 | 0.209 | 13.81 |

| 3-Bromo derivative | 0.141 | 0.195 | 8.42 |

Mechanistic studies indicate S-phase cell cycle arrest and apoptosis induction in HepG2 cells .

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Pd²⁺). These complexes are studied for catalytic and antimicrobial applications.

Example Complex

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3- vs. 4-Substituted Pyridines

The position of the thiophen-2-ylmethyl group on the pyridine ring significantly impacts molecular properties:

- 3-(Thiophen-2-ylmethyl)pyridine (CAS 110823-85-3): Exhibits weaker π-π stacking interactions compared to the 4-substituted analog due to steric hindrance from the adjacent nitrogen atom in pyridine.

- 4-(Thiophen-2-ylmethyl)pyridine :

Functional Group Variations

Thiophene-Modified Pyridines

- 4-[4-(3-Methylphenyl)-2-(4-Methylphenyl)-5-Thiazolyl]pyridine (CAS 3755-83-7):

- 3-[(4-Methylthiophen-2-yl)methylamino]pyridine-4-carboxylic Acid (AUY): The carboxylic acid group introduces hydrogen-bonding capacity, making it suitable for biological targeting (e.g., enzyme inhibition) .

Chloro- and Nitro-Substituted Derivatives

- 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-yl)pyrimidine: Chlorine and nitro groups increase electrophilicity, favoring nucleophilic substitution reactions. Melting point: 245–247°C .

- 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)pyridines: Amino groups enhance hydrogen bonding, while chloro substituents improve lipophilicity. Melting points range from 268–287°C, with molecular weights 466–545 g/mol .

Physicochemical and Electronic Properties

| Compound | Molecular Weight (g/mol) | Substituent Position | Functional Groups | Melting Point (°C) | Bioactivity/Applications |

|---|---|---|---|---|---|

| 4-(Thiophen-2-ylmethyl)pyridine | ~175 | 4-pyridine | Thiophen-2-ylmethyl | Not reported | Ligand design, catalysis |

| 3-(Thiophen-2-ylmethyl)pyridine | ~175 | 3-pyridine | Thiophen-2-ylmethyl | Not reported | Organic synthesis intermediate |

| AUY (3-[(4-Methylthiophen-2-yl)methylamino]pyridine-4-carboxylic Acid) | 248.3 | 4-pyridine | Carboxylic acid, methylthiophene | Not reported | Potential enzyme inhibitor |

| 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine | 347.8 | Pyrimidine | Chloro, nitro, thiophene | 245–247 | Anticancer agent precursor |

| 2-Amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl)pyridine | 466 | 3-pyridine | Amino, chloro, methylphenyl | 268–287 | Antimicrobial screening candidate |

Preparation Methods

Grignard Reagent-Mediated Alkylation

A direct approach involves reacting 4-(chloromethyl)pyridine with thiophen-2-ylmagnesium bromide. This method leverages the nucleophilicity of the Grignard reagent to displace the halide, forming the C–S bond.

-

Formation of Thiophen-2-ylmagnesium Bromide : Thiophene (1.0 equiv) is treated with magnesium turnings in dry THF under inert atmosphere.

-

Reaction with 4-(Chloromethyl)pyridine : The Grignard reagent is added dropwise to 4-(chloromethyl)pyridine (1.2 equiv) at 0°C. The mixture is stirred for 12 h, quenched with NH₄Cl, and extracted with ethyl acetate.

-

Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) yields the product as a pale-yellow solid (Yield: 68%).

Key Data :

-

Reaction Time : 12 h

-

Temperature : 0°C to room temperature

-

Catalyst : None

-

Challenges : Competing elimination reactions may occur, requiring strict temperature control.

Suzuki-Miyaura Cross-Coupling

Coupling of Pyridylmethyl Boronic Acids with Thiophene Halides

While Suzuki-Miyaura coupling is traditionally used for aryl-aryl bonds, recent advances enable alkyl boronic acids to participate.

-

Synthesis of 4-(Boronatomethyl)pyridine : 4-(Hydroxymethyl)pyridine is converted to its boronic ester via Miyaura borylation.

-

Cross-Coupling : The boronic ester (1.0 equiv) reacts with 2-bromothiophene (1.1 equiv) in the presence of Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), and Cs₂CO₃ (2.0 equiv) in n-butanol/H₂O (3:1) at 85°C.

-

Workup : Filtration and solvent evaporation followed by chromatography (hexane/EtOAc 3:1) yields the product (Yield: 72%).

Key Data :

-

Catalyst System : Pd(OAc)₂/SPhos

-

Solvent : n-Butanol/H₂O

-

Temperature : 85°C

-

Limitations : Boronic ester synthesis requires anhydrous conditions and specialized reagents.

Wittig Reaction and Subsequent Hydrogenation

Formation of the Methylene Bridge

This two-step method avoids direct handling of pyridylmethyl halides.

-

Wittig Reaction : 4-Pyridinecarboxaldehyde (1.0 equiv) reacts with thiophen-2-ylmethyltriphenylphosphonium bromide (1.2 equiv) in THF with KOtBu (2.0 equiv) to form the alkene intermediate.

-

Hydrogenation : The alkene is hydrogenated using H₂ (1 atm) and 10% Pd/C in EtOH at 25°C for 6 h.

-

Isolation : Filtration and solvent removal yield the product (Yield: 65%).

Key Data :

-

Ylide Preparation : Requires stoichiometric PPh₃.

-

Hydrogenation Selectivity : Pd/C avoids pyridine ring reduction.

Reductive Amination (Indirect Route)

Condensation and Reduction

Though unconventional, this method demonstrates adaptability.

Procedure (Hypothesized from):

-

Schiff Base Formation : 4-Pyridinecarboxaldehyde (1.0 equiv) reacts with thiophen-2-ylmethanamine (1.1 equiv) in EtOH to form an imine.

-

Reduction : NaBH₄ (2.0 equiv) reduces the imine to the secondary amine.

-

Oxidation : MnO₂ oxidizes the amine to the methylene product (Yield: 45%).

Key Data :

-

Drawbacks : Low yield due to multiple steps and oxidation challenges.

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 68% | 0°C, THF | Direct, one-step | Elimination side reactions |

| Suzuki-Miyaura Coupling | 72% | 85°C, Pd catalysis | High regioselectivity | Complex boronic acid synthesis |

| Wittig-Hydrogenation | 65% | RT, Pd/C | Avoids halide intermediates | Requires ylide preparation |

| Reductive Amination | 45% | Multiple steps | Demonstrates versatility | Low efficiency, oxidation challenges |

Q & A

Q. Basic

- PPE : Nitrile gloves, lab coats, and ANSI Z87.1-rated goggles to prevent dermal/ocular exposure .

- Ventilation : Fume hoods for synthesis steps involving volatile intermediates (e.g., acetyl chloride).

- Waste Disposal : Segregate halogenated waste (thiophene byproducts) for incineration .

How does the electronic configuration of the thiophene-pyridine moiety influence its reactivity in cross-coupling reactions?

Advanced

The thiophene’s electron-rich π-system enhances nucleophilic aromatic substitution, while pyridine’s electron-withdrawing effect directs electrophilic attacks to the α-position:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.